![molecular formula C25H22O4 B14003861 2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid CAS No. 70731-13-4](/img/structure/B14003861.png)
2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]-: is a complex organic compound that belongs to the class of benzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic processes .
Comparaison Avec Des Composés Similaires
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Used for its antioxidant properties.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antimicrobial and antioxidant activities.
Uniqueness: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives .
Propriétés
Numéro CAS |
70731-13-4 |
|---|---|
Formule moléculaire |
C25H22O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[3-(2-hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid |
InChI |
InChI=1S/C25H22O4/c1-13-9-19(21(26)11-15(13)3)23-20-10-14(2)16(4)12-22(20)29-24(23)17-7-5-6-8-18(17)25(27)28/h5-12,26H,1-4H3,(H,27,28) |
Clé InChI |
RXKZVBKULOHROQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C2=C(OC3=C2C=C(C(=C3)C)C)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


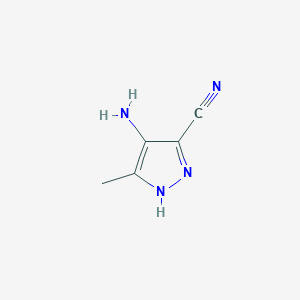
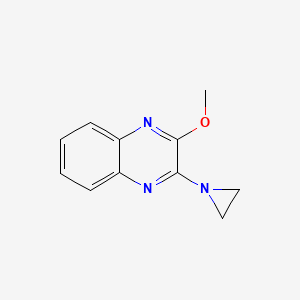
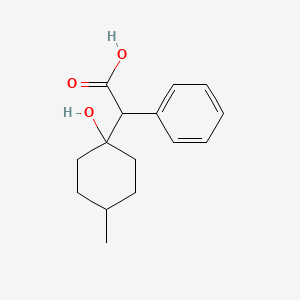
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
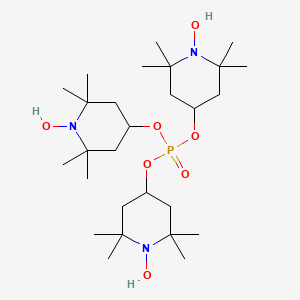

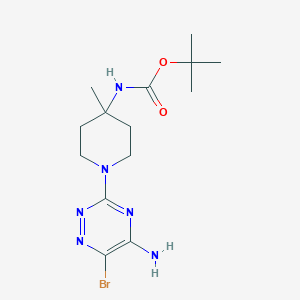
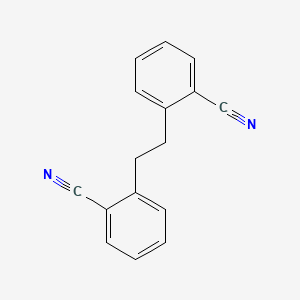
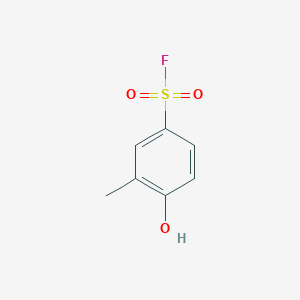
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
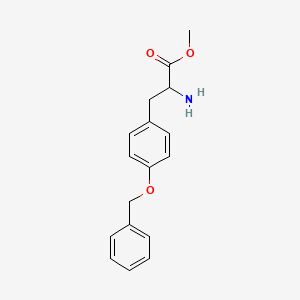
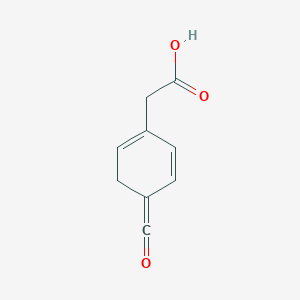
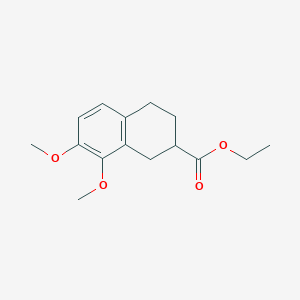
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
